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molecular formula C6H8N2O B1322857 (5-Methylpyrimidin-2-yl)methanol CAS No. 90905-61-6

(5-Methylpyrimidin-2-yl)methanol

Cat. No. B1322857
M. Wt: 124.14 g/mol
InChI Key: LZCRIKBXCJASPP-UHFFFAOYSA-N
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Patent
US04938793

Procedure details

2-Hydroxymethyl-5-methylpyrimidine was prepared by the reaction of 3-ethoxy-2-methyl acrolein and hydroxyacetamidine hydrochloride following a similar procedure to that described by Kim and McKee (J. Org. Chem., 35, 455 (1970)). Proton magnetic resonance spectrum (CDCl3 ; δ in ppm): 2.32 (3H,s); 3.6 (1H,bs); 4.80 (2H,s); 8.54 (2H,s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxyacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([CH3:8])[CH:6]=O)C.Cl.[OH:10][CH2:11][C:12]([NH2:14])=[NH:13]>>[OH:10][CH2:11][C:12]1[N:14]=[CH:4][C:5]([CH3:8])=[CH:6][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C=O)C
Name
hydroxyacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OCC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=C(C=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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